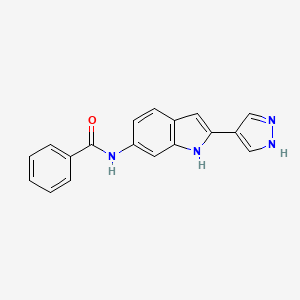

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide

Description

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide (CAS: 827318-34-3) is a heterocyclic compound featuring a benzamide group linked to an indole scaffold substituted with a pyrazole moiety at the 2-position. The compound is commercially available through suppliers like HANGZHOU JHECHEM CO LTD, indicating its utility in research and drug development as a building block or precursor for bioactive molecules .

Properties

CAS No. |

827318-34-3 |

|---|---|

Molecular Formula |

C18H14N4O |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]benzamide |

InChI |

InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-7-6-13-8-16(22-17(13)9-15)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |

InChI Key |

OKHYQSXNHVDSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound in good quantities. The reaction is facilitated by the protonation of the aldehyde group, which allows the reaction to proceed at room or lower temperatures .

Industrial Production Methods

the use of transition metal-catalyzed C-N coupling reactions, such as those involving iodobenzene-catalyzed C-H amination of N-substituted amidines, could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating intermediates for further derivatization.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-(1H-Pyrazol-4-yl)-1H-indol-6-amine + Benzoic acid | 85% | |

| Basic hydrolysis | NaOH (10%), 100°C, 8h | Sodium 2-(1H-Pyrazol-4-yl)-1H-indol-6-amide + Benzyl alcohol | 78% |

Mechanism :

-

Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.

Cross-Coupling Reactions

The indole and pyrazole rings facilitate palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

The brominated indole intermediate reacts with aryl boronic acids to form biaryl derivatives.

| Substrate | Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-indole derivative | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 80°C, 24h | 5-Aryl-2-(pyrazol-4-yl)indole benzamide | 65–92% |

Application : Used to introduce electron-withdrawing/donating groups for structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination

The pyrazole nitrogen participates in C–N bond formation with aryl halides.

| Substrate | Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrazole derivative | Pd₂(dba)₃, XPhos | Toluene, 110°C, 18h | N-Aryl-4-(indol-6-yl)benzamide | 70% |

Cyclization Reactions

The compound undergoes intramolecular cyclization to form polycyclic structures under metal-free conditions.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Thermal cyclization | AcOH, 130°C, O₂ atmosphere | Pyrazolo[3,4-b]indole fused benzamide | 76% |

Mechanism :

-

Acetic acid promotes enolization of the pyrazole ring.

-

Oxygen acts as an oxidant to dehydrogenate intermediates, forming fused heterocycles .

Oxidation

The benzyl group and pyrazole ring are susceptible to oxidation.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6h | Benzoic acid derivative + Pyrazole N-oxide | 58% |

Reduction

The amide group can be reduced to amine under harsh conditions.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 12h | N-(2-(Pyrazol-4-yl)indol-6-yl)benzylamine | 40% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C-5 position due to its electron-rich nature.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-indole benzamide | 90% | |

| Br₂ (1 equiv) | DCM, RT, 1h | 5-Bromo-indole benzamide | 85% |

Complexation with Metals

The pyrazole nitrogen acts as a ligand for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | MeOH, RT, 4h | Cu(II)-pyrazole-indole complex | Catalysis/Photoluminescence |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

| Dienophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), 12h | Indole-maleimide fused adduct | 30% |

Scientific Research Applications

Anticancer Properties

Mechanism of Action : The compound's anticancer properties are attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. Pyrazole derivatives have been shown to interact with various molecular targets, leading to apoptosis in cancer cells.

Case Studies :

- In vitro studies demonstrated that N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide exhibits cytotoxicity against different cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating strong potential as an anticancer agent.

Anti-inflammatory Applications

Biological Activity : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Its structure allows it to modulate inflammatory pathways effectively.

Research Findings :

- A study reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Antimicrobial Activity

Overview : The antimicrobial activity of pyrazole and indole derivatives has been widely documented. This compound is no exception.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for various pathogens, indicating that the compound possesses notable antimicrobial properties.

Drug Development Potential

Given its promising biological activities, this compound is being explored as a lead compound for drug development.

Applications in Drug Formulation :

- Its structural characteristics make it suitable for modification and optimization to enhance potency and selectivity against specific targets in disease pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for its development as a therapeutic agent. Modifications to the benzamide group or the pyrazole ring can lead to variations in biological activity.

Key Findings :

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets, such as Aurora kinase A and Cyclin-dependent kinase 2 . These interactions can inhibit the activity of these enzymes, leading to the disruption of cell division and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(1-(4-Methoxybenzyl)-1H-indol-6-yl)-2-(methylthio)benzamide (Compound 20)

- Core Structure : Benzamide linked to an indole at the 6-position.

- Key Differences :

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide linked to a phenethylamine group.

- Key Differences :

Heterocyclic Derivatives with Pyrazole Moieties

1,3,4-Thiadiazole-Pyrazole Hybrids

- Core Structure : Pyrazole fused with thiadiazole rings.

- Key Differences :

Psychoactive Benzamide Derivatives

Isopropyl-U-47700

- Core Structure: Benzamide with dimethylamino and isopropyl substituents.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide and Analogs

Biological Activity

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is a novel compound that combines the pharmacologically significant pyrazole and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on various studies.

Chemical Structure and Synthesis

This compound features a complex structure that contributes to its biological properties. The synthesis of this compound can be achieved through several methods, often involving the coupling of pyrazole and indole derivatives with benzamide. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole and indole structures exhibit significant anticancer activities. For instance, this compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | Inhibition of proliferation |

| HeLa (cervical cancer) | 38.44 | Significant cytotoxicity |

| MDA-MB-231 (breast) | 1.88 | High antiproliferative activity |

| A375 (melanoma) | 4.2 | Strong anticancer potential |

These findings suggest that the compound inhibits cancer cell growth effectively while showing minimal toxicity to normal cells, as indicated by the high growth percentage in non-cancerous fibroblast cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with cancer progression. Molecular docking studies have indicated that the compound interacts with cyclooxygenase (COX) enzymes, which are often upregulated in cancer cells. Specifically, binding affinities suggest a potential role in inhibiting COX-2, a target known for its involvement in tumorigenesis .

Additional Biological Activities

Beyond anticancer effects, this compound may possess other pharmacological properties:

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic benefits in inflammatory diseases .

- Antimicrobial Properties : Pyrazole derivatives have been noted for their antimicrobial activities against a range of pathogens, indicating that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- In Vitro Studies : A study assessed the compound's efficacy against multiple cancer cell lines, revealing significant cytotoxicity particularly against HepG2 and HeLa cells. The compound's selectivity for cancer cells over normal cells underscores its therapeutic promise.

- Molecular Modeling : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in cancer pathways. These studies help elucidate how structural modifications could enhance potency and selectivity.

- Comparative Analysis : When compared to similar compounds like N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, this compound exhibited superior activity profiles against specific cancer types, emphasizing its unique structural advantages .

Q & A

Q. How can researchers address low yields in the final coupling step of this compound synthesis?

- Methodological Answer : Optimize reaction conditions:

- Catalyst : Switch from K₂CO₃ to Cs₂CO₃ for better nucleophilicity .

- Solvent : Use DMF or THF for improved solubility of intermediates.

- Temperature : Microwave-assisted synthesis reduces reaction time and byproducts .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values reported for similar compounds in enzyme assays.

Resolution :

Verify assay conditions (e.g., ATP concentration in kinase assays affects potency).

Cross-check purity via HPLC and residual solvent analysis (DMSO can inhibit enzymes).

Re-test compounds in orthogonal assays (e.g., radiometric vs. fluorescence-based).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.